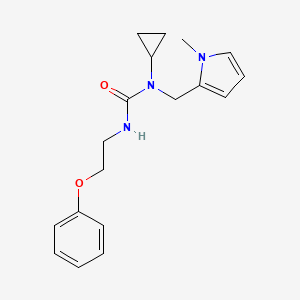

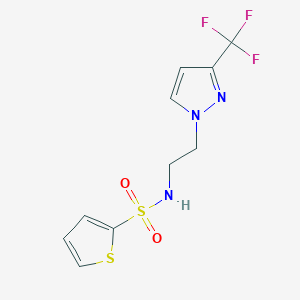

N-(2-(3-(三氟甲基)-1H-吡唑-1-基)乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

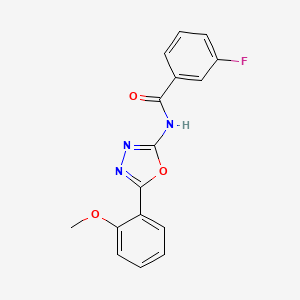

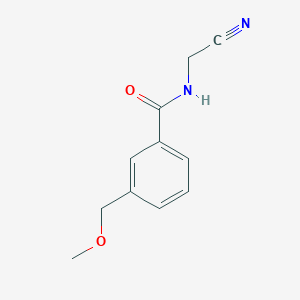

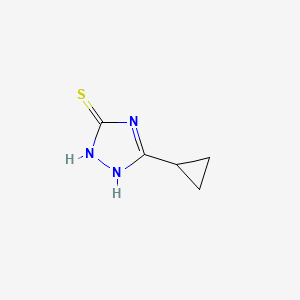

Thiophene-based sulfonamides, such as the compound you mentioned, are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes .

Synthesis Analysis

While specific synthesis information for this compound is not available, thiophene-based sulfonamides have been synthesized and characterized in various studies . They are typically created through a series of chemical reactions .Molecular Structure Analysis

The molecular structure of thiophene-based sulfonamides involves a thiophene moiety, a sulfonamide group, and other functional groups . The exact structure would depend on the specific compound.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based sulfonamides would depend on the specific compound. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学研究应用

合成与表征

N-(2-(3-(三氟甲基)-1H-吡唑-1-基)乙基)噻吩-2-磺酰胺衍生物的研究重点是它们的合成和表征,突出了它们在各种科学应用中的潜力。例如,Küçükgüzel 等人。(2013) 合成了一系列新型衍生物,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些化合物显示出有希望的结果,尤其是在抗炎和镇痛活性方面,而不会造成明显的组织损伤 (Küçükgüzel 等人,2013)。同样,张鹏云 (2013) 重点研究了对甲基苯乙酮和三氟乙酸乙酯的合成,研究了不同合成条件对产率的影响 (张鹏云,2013)。

抗癌和抗菌特性

研究还深入探讨了这些化合物的抗癌和抗菌特性。Azab 等人。(2013) 旨在合成含有磺酰胺基团的新型杂环化合物,用作抗菌剂,揭示了对各种细菌菌株的高活性 (Azab 等人,2013)。Penning 等人。(1997) 发现了一种含有磺酰胺的 1,5-二芳基吡唑衍生物塞来昔布,它是一种有效且选择性的 COX-2 抑制剂,展示了这些化合物在治疗应用中的潜力 (Penning 等人,1997)。

环境应用

一种相关化合物 N-乙基全氟辛烷磺酰胺 (EtFOSA) 已被研究其环境影响,特别是其转化为全氟辛烷磺酸 (PFOS) 和其他全氟和多氟烷基物质 (PFASs)。赵等人。(2018) 和纳西门托等人。(2018) 等人的研究调查了 EtFOSA 及其代谢物在植物和各种生态系统中的吸收、转运、生物转化和环境发生情况,突出了与这些物质相关的环境途径和风险 (赵等人,2018; 纳西门托等人,2018)。

作用机制

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes and inhibits their activity, thereby disrupting the balance of acid and base in the body. The inhibition is noncompetitive, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, gastric acid, and pancreatic juice. By inhibiting these enzymes, the compound can potentially affect all these processes .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOKRDZXFJRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

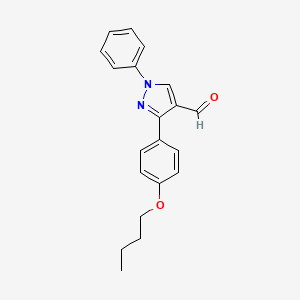

![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)

![2-(4-bromophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989764.png)

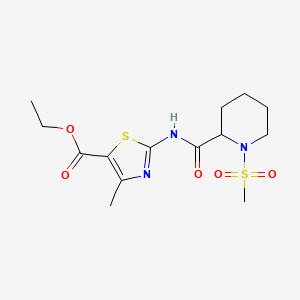

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)